Pomalidomide-PEG1-C2-N3 is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It combines a Pomalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker, specifically featuring a monomeric unit of O(CH2)2. This compound is primarily utilized in the development of targeted protein degradation agents, particularly those that induce the degradation of cyclin-dependent kinase 6, with a reported DC50 value of 2.1 nanomolar. The compound is classified under small molecules used in drug discovery and therapeutic applications, particularly in oncology and immunology .
The synthesis of Pomalidomide-PEG1-C2-N3 involves several methodologies that focus on improving yield and purity. Recent studies have highlighted a rapid synthesis approach that utilizes secondary amines, which consistently provide higher yields compared to primary amines. This method allows for the preparation of various Pomalidomide-linkers efficiently. Notably, a one-pot synthesis has been developed for creating conjugates such as JQ1-pomalidomide, achieving yields up to 62%. This streamlined process is essential for generating libraries of conjugates necessary for exploring new protein degradation pathways .
The molecular structure of Pomalidomide-PEG1-C2-N3 consists of three primary components:
The structural configuration aids in its function as a targeted protein degradation agent by facilitating selective binding to the E3 ligase complex .
Pomalidomide-PEG1-C2-N3 can participate in several chemical reactions crucial for its application in drug development:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and the presence of catalysts, which are critical for optimizing synthetic routes in laboratory settings.
Pomalidomide-PEG1-C2-N3 functions primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. Upon binding to cereblon, it facilitates the ubiquitination and subsequent degradation of target proteins such as cyclin-dependent kinase 6.
This mechanism underlies its therapeutic potential in treating various malignancies by selectively degrading oncogenic proteins .
Relevant analyses indicate that these properties are critical for its application in biological systems and drug formulation .
Pomalidomide-PEG1-C2-N3 has significant applications in scientific research:
Proteolysis-Targeting Chimeras represent a paradigm shift from traditional occupancy-based pharmacology to event-driven catalytic protein degradation. These heterobifunctional molecules consist of three elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a connecting linker. The first-generation Proteolysis-Targeting Chimeras utilized non-specific E3 ligase recruiters with limited efficiency, but advances in linker chemistry and ligand specificity have dramatically enhanced degradation efficacy and selectivity [3] [8]. The linker component evolved from simple alkyl chains to sophisticated polyethylene glycol-based structures that optimize solubility, proteolytic stability, and spatial orientation for ternary complex formation. Pomalidomide-Polyethylene Glycol-1-C2-Azide exemplifies this progress, incorporating a short, flexible polyethylene glycol linker that balances hydrophilicity and molecular rigidity [1] [3]. This evolution enables precise targeting of previously "undruggable" proteins, particularly in oncology and neurodegenerative disease research, by exploiting the cell's natural ubiquitin-proteasome system for target elimination.
Table 1: Evolution of Proteolysis-Targeting Chimeras Linker Designs
Generation | Linker Type | Key Features | Limitations |
---|---|---|---|
First-Generation | Alkyl chains | Simple synthesis, hydrophobic | Poor solubility, proteolytic instability |
Second-Generation | Polyethylene Glycol variants | Improved hydrophilicity, tunable lengths | Conformational flexibility challenges |
Advanced Designs (e.g., Pomalidomide-Polyethylene Glycol-1-C2-Azide) | Hybrid polyethylene glycol/alkyl with click chemistry handles | Balanced flexibility/rigidity, modular conjugation via azide-alkyne cycloaddition | Requires specialized synthetic techniques |
Cereblon serves as the substrate receptor component within the Cullin 4A-Damaged DNA Binding Protein 1-Ring Box 1 E3 ubiquitin ligase complex. Immunomodulatory imide drug-based ligands, including pomalidomide derivatives, bind cereblon with high affinity, inducing conformational changes that create neomorphic substrate-binding surfaces. This molecular "hijacking" enables the recruitment and ubiquitination of non-native protein substrates [1] [5]. The structural plasticity of the cereblon–pomalidomide interface allows recognition of diverse neo-substrates, primarily zinc finger-containing proteins involved in transcriptional regulation. Upon ternary complex formation between the Proteolysis-Targeting Chimeras-bound target protein and cereblon, the E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine residues on the target. Polyubiquitination marks the target for recognition and proteasomal destruction, completing the catalytic cycle. This mechanism operates substoichiometrically, enabling sustained target degradation even after Proteolysis-Targeting Chimeras dissociation, thereby overcoming limitations of traditional competitive inhibitors [2] [5]. Pomalidomide-based recruiters demonstrate superior cereblon-binding kinetics compared to thalidomide derivatives, with enhanced degradation efficiency against therapeutic targets like kinases, transcription factors, and regulatory proteins.
Pomalidomide-Polyethylene Glycol-1-C2-Azide (chemical name: 4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione; CAS 2271036-44-1) exemplifies rational molecular design for optimized cereblon engagement. Its structure integrates four critical elements: (1) the pomalidomide pharmacophore for cereblon binding; (2) a phthalimide nitrogen exit vector; (3) a short ethylene glycol linker (Polyethylene Glycol-1); and (4) a terminal azide group for copper-catalyzed azide-alkyne cycloaddition or strain-promoted alkyne-azide cycloaddition conjugation [1] [3]. The molecular formula (C₁₇H₁₈N₆O₅; MW 386.36) provides optimal spatial positioning for ternary complex formation. The phthalimide ring's C4-amino group mediates critical hydrogen bonding with glutamine-147 in zinc finger domains, while strategic C5 positioning minimizes off-target zinc finger degradation – a significant advancement over first-generation immunomodulatory imide drugs [5].
Table 2: Key Structural Features of Pomalidomide-Polyethylene Glycol-1-C2-Azide
Structural Element | Chemical Feature | Functional Role |
---|---|---|
Glutarimide Ring | 2,6-dioxopiperidin-3-yl moiety | High-affinity cereblon binding |
Phthalimide Ring | C4-amino group, C5 modification site | Mediates zinc finger interactions; reduces off-target degradation |
Linker | Polyethylene Glycol-1 spacer (O(CH₂)₂) | Optimal distance for ternary complex formation |
Conjugation Handle | Terminal azide group | Enables "click chemistry" with alkyne-functionalized target ligands |
The linker length (approximately 11.7 Å) enables optimal distance between target protein and cereblon, facilitating productive ubiquitin transfer. This compound has demonstrated utility in synthesizing selective Cyclin-Dependent Kinase 6 degraders like Cereblon Proteolysis-Targeting Chimeras-10, which achieves Cyclin-Dependent Kinase 6 degradation with a half-degradation concentration of 2.1 nanomolar [1] [3]. The azide terminus facilitates modular assembly with diverse target-binding ligands through bioorthogonal chemistry, accelerating Proteolysis-Targeting Chimeras optimization. This structural configuration minimizes steric hindrance in ternary complex formation while maintaining cereblon-binding affinity, establishing Pomalidomide-Polyethylene Glycol-1-C2-Azide as a versatile scaffold for next-generation degraders targeting oncoproteins, pathogenic regulators, and disease-relevant enzymes [1] [3] [8].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: